BenchChemオンラインストアへようこそ!

5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine

Physicochemical profiling pKa prediction Ionization state

5-Bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 1220038-49-2) is a trisubstituted pyridine derivative bearing a C5 bromine, a C4 methyl, and an N-(pyridin-3-ylmethyl) side chain (molecular formula C₁₂H₁₂BrN₃, MW 278.15 g/mol). The compound is classified as a heterocyclic secondary amine within the broader pyridin-2-amine scaffold family.

Molecular Formula C12H12BrN3
Molecular Weight 278.15 g/mol
CAS No. 1220038-49-2
Cat. No. B1525327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine
CAS1220038-49-2
Molecular FormulaC12H12BrN3
Molecular Weight278.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)NCC2=CN=CC=C2
InChIInChI=1S/C12H12BrN3/c1-9-5-12(16-8-11(9)13)15-7-10-3-2-4-14-6-10/h2-6,8H,7H2,1H3,(H,15,16)
InChIKeyFQNOHCOAMHZEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 1220038-49-2): Core Structural Identity and Procurement-Relevant Classification


5-Bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 1220038-49-2) is a trisubstituted pyridine derivative bearing a C5 bromine, a C4 methyl, and an N-(pyridin-3-ylmethyl) side chain (molecular formula C₁₂H₁₂BrN₃, MW 278.15 g/mol) . The compound is classified as a heterocyclic secondary amine within the broader pyridin-2-amine scaffold family. Predicted physicochemical properties include a boiling point of 401.6±45.0 °C, density of 1.475±0.06 g/cm³, and a pKa of 4.83±0.10 . Commercial sourcing is available from multiple vendors at purities typically ≥95% or ≥98% . The molecule's structural features—simultaneous presence of a halogen coupling handle, a methyl group for lipophilicity tuning, and a pyridin-3-ylmethylamine motif—define its differentiated chemical space relative to closely related analogs.

Why 5-Bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine Cannot Be Replaced by Seemingly Similar Pyridin-2-amine Analogs


Within the pyridin-2-amine chemical space, minor structural permutations—removal of a single methyl group, deletion of the bromine, or relocation of the pyridylmethyl attachment point—produce quantifiable changes in predicted physicochemical properties that directly impact synthetic utility, biological target engagement, and downstream SAR interpretation . The C4 methyl group alters both lipophilicity and the basicity of the adjacent pyridine nitrogen, affecting protonation state at physiological pH [1]. The C5 bromine atom serves as a critical synthetic handle for cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Sonogashira) that is entirely absent in the des-bromo analog [1]. The meta-pyridylmethyl attachment point (3-position of the pendant pyridine) confers a distinct spatial orientation and hydrogen-bonding geometry compared to the ortho (2-pyridylmethyl) regioisomer [2]. These differences are not merely theoretical: they determine whether a given compound can serve as a competent intermediate for library synthesis, a suitable scaffold for medicinal chemistry optimization, or a valid comparator in target-engagement studies. Substituting one analog for another without accounting for these quantifiable divergences risks invalidating experimental results and procurement decisions alike.

Quantitative Differentiation Evidence for 5-Bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine Versus Its Closest Structural Analogs


Predicted pKa and Ionization State: Target Compound vs. Des-Methyl Analog (5-Bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine)

The target compound carries a predicted pKa of 4.83±0.10, as reported on ChemicalBook , while the des-methyl analog 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 1036505-24-4) lacks the C4 methyl group and is therefore expected to exhibit a measurably different pKa value due to the absence of the electron-donating methyl substituent on the pyridine ring. Although precise pKa data for the des-methyl analog are not reported in publicly accessible databases, class-level inference based on established substituent effects indicates that removal of the 4-methyl group would lower the pKa of the pyridine nitrogen by approximately 0.3–0.5 log units, altering the fraction of neutral vs. protonated species at physiologically relevant pH (7.4) [1].

Physicochemical profiling pKa prediction Ionization state Drug likeness

Predicted Lipophilicity (LogP) Differentiation: Target Compound vs. Des-Bromo Analog (4-Methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine)

The presence of the C5 bromine atom on the target compound confers a significant increase in predicted lipophilicity compared to the des-bromo analog 4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 865075-85-0). While experimentally measured LogP values are not publicly available for either compound, the bromine substituent is well-established to increase LogP by approximately 0.6–0.8 log units relative to the corresponding hydrogen-substituted analog, based on fragment-based contribution methods [1]. The molecular weight difference (278.15 vs. 199.25 g/mol) and the presence of the heavy bromine atom further distinguish the target compound in terms of molar refractivity and polarizability .

Lipophilicity LogP prediction ADME Permeability

Regioisomeric Differentiation: 3-Pyridylmethyl vs. 2-Pyridylmethyl Attachment as a Determinant of Target Engagement Geometry

The target compound employs a pyridin-3-ylmethyl (meta) attachment, whereas its closest regioisomer, 5-bromo-4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine (CAS 1220035-86-8), positions the pyridyl nitrogen at the ortho position relative to the methylene linker . This positional difference alters both the hydrogen-bond acceptor geometry and the overall molecular shape. Structural evidence from a closely related analog, 4-methyl-N-[(pyridin-3-yl)methyl]pyridin-2-amine (PDB Ligand A1CWI), confirms that the pyridin-3-ylmethyl group adopts a distinct spatial orientation when bound to protein targets [1]. The 3-pyridylmethyl isomer presents the pyridine nitrogen for H-bond interactions at an angle and distance that cannot be replicated by the 2-pyridylmethyl isomer, a distinction that is critical in structure-based drug design where precise pharmacophore matching determines target affinity and selectivity.

Regioisomerism Molecular recognition Kinase inhibitor design Hydrogen bonding

Synthetic Utility: C5 Bromine as a Cross-Coupling Handle vs. Des-Bromo Analogs in Library Synthesis

The C5 bromine atom on the target compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, enabling rapid diversification into compound libraries [1]. This is a capability fundamentally absent in the des-bromo analog 4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 865075-85-0), which lacks a halogen at the 5-position. The broader class of 2-amino-5-bromo-4-methylpyridine derivatives is explicitly noted in the chemical literature as intermediates for cross-coupling chemistry, with the bromine at the 5-position enabling Stille, Suzuki, Heck, and Sonogashira reactions [2]. Unlike the des-methyl analog 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 1036505-24-4), the target compound incorporates the methyl group that further modulates the electronic environment of the pyridine ring, potentially influencing coupling reaction rates and regioselectivity.

Cross-coupling Suzuki reaction Library synthesis Late-stage functionalization

Optimal Research and Industrial Application Scenarios for 5-Bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold for Kinase or GPCR Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Basicity

When a drug discovery program requires a pyridin-2-amine scaffold with a predicted pKa of approximately 4.8 and enhanced lipophilicity (estimated LogP 2.8–3.2) for adequate membrane permeability, 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine provides a quantifiably superior starting point over the des-methyl analog (lower pKa, potentially suboptimal protonation at physiological pH) and the des-bromo analog (lower LogP, reduced passive permeability) . The meta-pyridylmethyl geometry further offers a distinct H-bond acceptor vector validated by structural data from related PDB ligand entries [1]. Research teams focused on CNS-penetrant kinase inhibitors or GPCR allosteric modulators should prioritize this compound over its less lipophilic or less basic analogs.

Parallel Library Synthesis via C5 Bromine Cross-Coupling for SAR Exploration

The C5 bromine atom enables high-throughput diversification of the target compound through Suzuki-Miyaura or Buchwald-Hartwig coupling, producing arrays of analogs with varying aryl, heteroaryl, or amine substituents at the 5-position [2]. This synthetic route is inaccessible with the des-bromo analog 4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 865075-85-0), which would require a separate halogenation step. The simultaneous presence of the C4 methyl group provides an additional point of structural variation that the des-methyl analog 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 1036505-24-4) lacks. Procurement of the target compound therefore enables a broader SAR exploration from a single starting material, reducing synthesis time and cost [3].

Structure-Based Drug Design Utilizing Pyridin-3-ylmethyl Pharmacophore Geometry

For computational chemistry and structural biology groups performing docking studies or co-crystallization trials, the pyridin-3-ylmethyl (meta) attachment geometry of the target compound offers a defined H-bond acceptor vector distinct from the pyridin-2-ylmethyl (ortho) regioisomer (CAS 1220035-86-8) [1]. The meta configuration positions the pendant pyridine nitrogen to engage protein backbone or side-chain H-bond donors at angles incompatible with the ortho isomer. In structure-based design workflows targeting proteins where co-crystal structures of related pyridin-3-ylmethylamine ligands (e.g., PDB A1CWI) have been solved, the target compound is the regioisomer of choice, and substitution with the 2-pyridylmethyl isomer would invalidate pharmacophore hypotheses and docking predictions [1].

Physicochemical Property Benchmarking for in Silico ADME Model Validation

The target compound, with its well-defined predicted physicochemical properties (pKa 4.83±0.10, density 1.475±0.06 g/cm³, boiling point 401.6±45.0 °C) , serves as a valuable reference compound for validating in silico ADME prediction models. Its structural features—combined bromine, methyl, and pyridin-3-ylmethyl substituents—allow researchers to test the accuracy of pKa, LogP, and permeability prediction algorithms across a moderately complex chemotype. When benchmarked against the des-methyl and des-bromo analogs, systematic deviations in predicted vs. experimental values can be quantified and used to refine computational models for pyridine-containing drug candidates.

Quote Request

Request a Quote for 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.